2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide 2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1903170-78-4
VCID: VC4229796
InChI: InChI=1S/C17H15F3N4OS/c18-17(19,20)13-6-7-24-14(8-13)22-23-15(24)9-21-16(25)11-26-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,21,25)
SMILES: C1=CC=C(C=C1)CSCC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Molecular Formula: C17H15F3N4OS
Molecular Weight: 380.39

2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

CAS No.: 1903170-78-4

Cat. No.: VC4229796

Molecular Formula: C17H15F3N4OS

Molecular Weight: 380.39

* For research use only. Not for human or veterinary use.

2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide - 1903170-78-4

Specification

CAS No. 1903170-78-4
Molecular Formula C17H15F3N4OS
Molecular Weight 380.39
IUPAC Name 2-benzylsulfanyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Standard InChI InChI=1S/C17H15F3N4OS/c18-17(19,20)13-6-7-24-14(8-13)22-23-15(24)9-21-16(25)11-26-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,21,25)
Standard InChI Key VSOZDCBFOLSPGO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSCC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F

Introduction

2-(Benzylthio)-N-((7-(trifluoromethyl)-124triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a synthetic organic compound with significant potential in medicinal chemistry and agricultural science. Its complex structure includes a trifluoromethyl group and a 1,2,4-triazolo[4,3-a]pyridine moiety, making it an acetamide derivative. This classification places it within a broader category of compounds known for their pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, each requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The use of commercially available reagents and careful optimization of reaction conditions are crucial for successful synthesis.

Mechanism of Action and Biological Activity

The mechanism of action for this compound involves interaction with specific biological targets, suggesting potential applications in cancer therapy and other diseases where these pathways are dysregulated. Its versatility in synthetic organic chemistry allows for further derivatization, which can enhance its biological activity.

Potential Applications

  • Cancer Therapy: The compound's interaction with biological targets suggests potential use in cancer treatment by targeting dysregulated pathways.

  • Agricultural Pest Management: Research continues to explore its efficacy against resistant microbial strains and its role in agricultural pest management strategies.

Research Findings

AspectDescription
Synthesis ComplexityRequires careful control of reaction conditions for optimal yield and purity.
Biological ActivityShows potential in cancer therapy and agricultural applications due to its interaction with specific biological targets.
Chemical StructureFeatures a trifluoromethyl group and a 1,2,4-triazolo[4,3-a]pyridine moiety, classifying it as an acetamide derivative.

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